2-(Quinolin-2-yl)ethane-1-thiol
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Overview
Description
2-(Quinolin-2-yl)ethane-1-thiol is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline ring attached to an ethane-1-thiol group, making it a valuable molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-2-yl)ethane-1-thiol can be achieved through several methods. One common approach involves the reaction of quinoline with ethane-1-thiol under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(Quinolin-2-yl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
2-(Quinolin-2-yl)ethane-1-thiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Quinolin-2-yl)ethane-1-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The quinoline ring may interact with DNA or other cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the ethane-1-thiol group.
2-(Quinolin-2-yl)ethanol: Similar structure with an ethanol group instead of a thiol group.
2-(Quinolin-2-yl)acetic acid: Contains an acetic acid group instead of a thiol group.
Uniqueness
2-(Quinolin-2-yl)ethane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. The thiol group allows for specific interactions with proteins and enzymes, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H11NS |
---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
2-quinolin-2-ylethanethiol |
InChI |
InChI=1S/C11H11NS/c13-8-7-10-6-5-9-3-1-2-4-11(9)12-10/h1-6,13H,7-8H2 |
InChI Key |
IDOOHFNLEQZVKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CCS |
Origin of Product |
United States |
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